3,5-Dichlorophenoxyacetonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3,5-Dichlorophenoxyacetonitrile often involves multistep chemical reactions, including nitration, esterification, amination, and dehydration processes. A notable example includes the synthesis of 3,5-dinitrobenzonitrile, which shares a similar halogenated phenyl group and the nitrile functionality, showcasing the complexity and efficiency of synthesizing such compounds through a series of well-orchestrated chemical reactions (Jia Si-yuan, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds like 3,5-Dichlorophenoxyacetonitrile involves detailed examination through spectroscopic techniques and X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and the geometric parameters defining its structure. For instance, studies on similar compounds have employed single-crystal X-ray diffraction to determine the precise molecular geometry, showcasing the importance of such techniques in understanding the structural characteristics of chemical compounds (Menna El Gaafary et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Dichlorophenoxyacetonitrile and its analogs typically explore the reactivity of the nitrile group and the halogenated aromatic ring. These reactions can lead to a wide range of products, depending on the reactants and conditions employed. For example, the reaction of chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole results in compounds with distinct chemical structures, highlighting the versatility of nitrile-containing compounds in chemical synthesis (Ö. Ergin et al., 1994).

Physical Properties Analysis

The physical properties of 3,5-Dichlorophenoxyacetonitrile, including melting point, boiling point, solubility, and density, are crucial for its handling and application in various processes. While specific data for 3,5-Dichlorophenoxyacetonitrile is not provided, analogous compounds exhibit well-documented physical properties that facilitate their practical use in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of 3,5-Dichlorophenoxyacetonitrile, such as acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are essential for predicting its behavior in chemical reactions and applications. Studies on similar chlorophenyl and nitrile-containing compounds have demonstrated a range of reactivities, particularly in nucleophilic substitution reactions and in the formation of heterocyclic compounds, reflecting the chemical versatility of these groups (Yong-Goo Chang et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Synthesis and Antioxidant Activity 3,5-Dichlorophenoxyacetonitrile derivatives were created using a catalyst-free one-pot reaction, showcasing a simple, fast, and industrially viable procedure. These derivatives, due to the isatin core, exhibited significant antioxidant activity, highlighting their potential in synthetic organic and medicinal chemistry (Karami Hezarcheshmeh & Azizian, 2021).

Herbicide Residue Analysis in Agriculture The compound's relevance extends to agriculture, where it's part of the analysis for herbicide residues in crops like tobacco and soil. Techniques involving dispersive solid-phase extraction and UPLC-MS/MS are employed to detect and quantify its presence, ensuring agricultural product safety (Xiong et al., 2014).

Photocatalysis and Environmental Remediation Notably, 3,5-Dichlorophenoxyacetonitrile is also studied for its environmental impact, especially its role in water contamination and toxicity. Innovative methods like heterogeneous photocatalysis are explored for the degradation of related compounds like 2,4-D, using materials like Fe3O4@WO3/SBA-15 under UV irradiation to mitigate its adverse effects on water resources (Lima et al., 2020).

Safety And Hazards

Propiedades

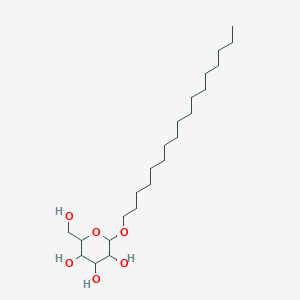

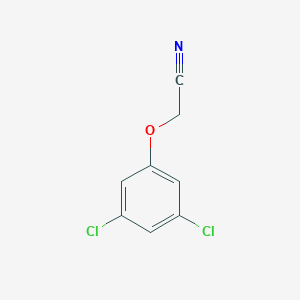

IUPAC Name |

2-(3,5-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNROREDTZJCOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333725 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichlorophenoxyacetonitrile | |

CAS RN |

103140-12-1 | |

| Record name | 3,5-Dichlorophenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)

![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)